molecular formula C18H13NOS B11940104 10-Phenylphenothiazine-5-oxide CAS No. 23099-78-7

10-Phenylphenothiazine-5-oxide

Cat. No.: B11940104
CAS No.: 23099-78-7
M. Wt: 291.4 g/mol
InChI Key: JFDZDXBCWUUFJA-UHFFFAOYSA-N
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Description

10-Phenylphenothiazine-5-oxide (CAS: 1207-71-2) is a sulfur-oxidized derivative of phenothiazine, characterized by a phenyl group at the N10 position and a sulfoxide (S=O) group at the S5 position. Its molecular formula is C₁₂H₉NOS (MW: 215.27 g/mol), and it exhibits a planar tricyclic structure with a sulfur-oxygen bond critical to its electronic and reactive properties . The compound is notable for its applications in pharmaceutical and materials science research, particularly in studies involving redox activity and crystal engineering .

Properties

CAS No.

23099-78-7

Molecular Formula

C18H13NOS

Molecular Weight

291.4 g/mol

IUPAC Name

10-phenylphenothiazine 5-oxide

InChI

InChI=1S/C18H13NOS/c20-21-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13H

InChI Key

JFDZDXBCWUUFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr reaction between phenothiazine and polyfluoroarenes proceeds via a two-step aromatic substitution mechanism. Electron-deficient polyfluoroarenes, such as octafluorotoluene (2a ), activate specific positions (ortho/para to electron-withdrawing groups) for nucleophilic attack. Phenothiazine’s nitrogen lone pair facilitates deprotonation under basic conditions, generating a nucleophilic species that displaces fluoride ions. Regioselectivity is governed by electronic and steric factors, with the para-position to trifluoromethyl groups in octafluorotoluene being the most reactive.

Optimized Reaction Conditions

Key parameters for high-yield mono-substitution include:

ParameterOptimal ValueEffect on Yield
BaseK₂CO₃ (4.0 equiv)96% yield
SolventDMFPrevents di-substitution
Temperature60°CBalances kinetics/thermodynamics
Reaction Time24 hoursEnsures completion

For example, combining phenothiazine (1a , 1.0 mmol) with octafluorotoluene (2a , 2.1 mmol) in DMF at 60°C for 24 hours yielded 3aa (10-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine) in 96% yield. Steric hindrance from the trifluoromethyl group suppresses di-substitution, while polar aprotic solvents stabilize the transition state.

Oxidation to 10-Phenylphenothiazine-5-Oxide

Oxidizing Agents and Selectivity

Controlled oxidation of the sulfur atom in 10-phenylphenothiazine derivatives requires mild oxidizing agents to avoid over-oxidation to sulfones. Hydrogen peroxide (H₂O₂) in acetic acid is widely employed for its selectivity and scalability:

Procedure :

  • Dissolve 10-phenylphenothiazine (1.0 mmol) in glacial acetic acid (10 mL).

  • Add 30% H₂O₂ (1.2 equiv) dropwise at 0°C.

  • Stir at 50°C for 6 hours.

  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography.

This method typically achieves 70–85% yield, with oxidation confirmed by a 15–20 ppm downfield shift in the sulfur signal in ¹⁹F NMR.

Alternative Oxidation Strategies

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature offers faster reaction times (2 hours) but requires strict stoichiometric control to prevent sulfone formation. Comparative studies show:

Oxidizing AgentSolventTimeYield
H₂O₂Acetic acid6 h82%
mCPBACH₂Cl₂2 h78%
NaIO₄H₂O/MeCN12 h65%

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR : The para-substituted phenyl group in 3aa exhibits characteristic doublets at δ 7.12 ppm (J = 7.3 Hz), while oxidation to the 5-oxide deshields adjacent protons, shifting resonances to δ 7.25–7.30 ppm.

  • ¹⁹F NMR : Fluorine atoms ortho to the sulfoxide group resonate at δ −63.5 ppm, distinct from the parent compound’s δ −60.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for this compound ([C₁₈H₁₂F₄NOS⁺]) confirms a molecular ion peak at m/z 394.0521 (calc. 394.0524) .

Chemical Reactions Analysis

10-Phenylphenothiazine-5-oxide undergoes various chemical reactions, including:

Scientific Research Applications

Photocatalytic Applications

Photoredox Catalysis
10-Phenylphenothiazine-5-oxide serves as a highly effective metal-free photocatalyst. Its unique ability to facilitate the reduction of carbon–halogen bonds has been demonstrated in various synthetic transformations. The compound allows for the generation of carbon-centered radical intermediates under mild conditions, which can be subsequently trapped to yield dehalogenated products with high efficiency.

Case Study: Reduction of Aryl Halides

In a study conducted by Read de Alaniz et al., 10-phenylphenothiazine was used to reduce aryl iodides and bromides effectively. The results showed excellent yields across a range of substrates, including electron-rich and deactivated derivatives. For instance, the reduction of benzyl 4-chlorobenzoate yielded an 83% conversion after 24 hours of irradiation .

Substrate TypeReaction TypeYield (%)
Aryl IodidesDehalogenation>90
Aryl BromidesDehalogenation>95
Activated Aryl ChloridesDechlorination83

Synthesis of Nanomaterials

Nanocomposite Formation
this compound has been utilized in the synthesis of luminescent hydroxyapatite polymer nanocomposites through metal-free light-initiated atom transfer radical polymerization. These nanomaterials exhibit promising properties for biomedical applications, including drug delivery and imaging.

Case Study: Hydroxyapatite Nanorods

Research indicated that hydrophilic hydroxyapatite-poly(methacryloyloxyethyl phosphorylcholine-itaconic acid) nanorods were successfully synthesized using 10-phenylphenothiazine as a catalyst. These nanorods demonstrated excellent water dispersibility and biocompatibility, making them suitable for biological imaging and controlled drug delivery .

PropertyResult
Water DispersibilityExcellent
BiocompatibilityHigh
Imaging PerformanceEffective

Organic Synthesis

Catalytic Reactions
The compound is also employed in various organic synthesis reactions, including the selective functionalization of strong carbon-fluorine bonds in trifluoromethylaromatic systems. This application highlights its versatility as a catalyst for challenging chemical transformations.

Case Study: Defluoroalkylation

In a study published in the Journal of the American Chemical Society, 10-phenylphenothiazine was reported to enable the catalytic defluoroalkylation of trifluoromethylaromatics with unactivated alkenes, showcasing its potential for selective functionalization in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Key structural variations among phenothiazine-5-oxide derivatives arise from substitutions at the N10 position and modifications to the sulfoxide group.

Table 1: Structural and Crystallographic Parameters
Compound Substituent (N10) S–O Bond Length (Å) Molecular Weight (g/mol) Key Features
10-Phenylphenothiazine-5-oxide Phenyl 1.471 215.27 Planar tricyclic core; weak intermolecular C–H⋯O interactions .
10-Acetylphenothiazine-5-oxide Acetyl 1.466 243.32 Disordered acetyl group; shorter S–O bond suggests higher stability .
10-Methylphenothiazine-5-oxide Methyl 1.498 229.30 Increased steric bulk; higher lipophilicity (LogP: 3.87) .
2-Chlorophenothiazine-5-oxide – (Cl at C2) 249.72 Chlorine substitution enhances electrophilicity; LogP: 3.0 .
10-Benzylphenothiazine-5-oxide Benzyl 305.39 Extended conjugation; altered crystal packing due to benzyl group .

Key Observations :

  • The S–O bond length in this compound (1.471 Å) is intermediate between acetyl (1.466 Å) and methyl (1.498 Å) derivatives, suggesting moderate electronic stabilization of the sulfoxide group .
  • N10 substituents influence molecular weight and lipophilicity.

Reactivity and Functional Properties

Table 2: Reactivity and Functional Comparisons
Compound Redox Activity Lipid Peroxidation Inhibition Thermal Stability
This compound Moderate High (due to phenyl conjugation) Stable up to 200°C
10-Methylphenothiazine-5-oxide Low Moderate Stable; mp: 205°C
2-Trifluoromethyl derivative High Not reported High (LogP: 3.87)
10-Acetylphenothiazine-5-oxide Low Low Disordered structure reduces stability .

Key Findings :

  • This compound exhibits enhanced redox activity compared to methyl or acetyl analogs, attributed to the electron-withdrawing phenyl group stabilizing radical intermediates .
  • Chlorinated derivatives (e.g., 2-chloro) show increased electrophilicity, making them reactive in Suzuki coupling or nucleophilic substitution reactions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 10-phenylphenothiazine-5-oxide, and how are they experimentally determined?

  • Answer : The molecular formula (C12H9NOS) and molecular weight (215.27 g/mol) are confirmed via elemental analysis and mass spectrometry (MS) . Purity (98%) is typically assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Melting points and solubility profiles are determined through differential scanning calorimetry (DSC) and solvent compatibility tests .

Q. What are the standard protocols for synthesizing this compound derivatives?

  • Answer : Derivatives are synthesized via nucleophilic substitution or oxidation reactions. For example, phenothiazine is oxidized in tetrahydrofuran (THF) under aerobic conditions to yield the 5-oxide form . Alkylation or acylation reactions often use NaOtBu as a base and Pd catalysts in dry toluene . Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified by recrystallization or column chromatography .

Q. How is the crystal structure of this compound resolved, and what are its key geometric parameters?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., C–C = 1.39–1.42 Å) and angles (e.g., C–S–O ≈ 104°). The sulfoxide group adopts a distorted tetrahedral geometry, with disorder in the sulfur-oxygen bond observed in some cases .

Q. What safety precautions are critical when handling phenothiazine derivatives?

  • Answer : Due to potential peroxide formation in ethers (e.g., THF), regular inhibitor checks and visual inspections for crystallization are mandatory. High-hazard procedures (e.g., distillation) require dual-personnel oversight .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized, and what factors contribute to variability?

  • Answer : Yield optimization involves solvent selection (e.g., 1,4-dioxane/water mixtures improve hydrolysis efficiency ), reaction time adjustments (e.g., 90 minutes for Pd-catalyzed couplings ), and stoichiometric tuning of bases (e.g., NaOH concentration affects deprotonation rates ). Variability often arises from moisture sensitivity or competing side reactions (e.g., overoxidation to 5,5-dioxide derivatives ).

Q. How do spectroscopic data (NMR, MS) resolve structural ambiguities in substituted phenothiazine oxides?

  • Answer : <sup>1</sup>H NMR chemical shifts (δ 6.8–7.5 ppm for aromatic protons) and coupling constants distinguish regioisomers. For example, para-substituted derivatives show distinct splitting patterns compared to ortho/meta analogs . High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 216.28 for C12H10NOS<sup>+</sup>) and fragmentation pathways .

Q. What computational methods predict the reactivity of this compound in radical or photochemical reactions?

  • Answer : Density functional theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict electron transfer tendencies. The sulfoxide group’s lone pairs enhance radical stabilization, making the compound a candidate for singlet oxygen sensitizers .

Q. How can contradictions in reported biological activities (e.g., HDAC inhibition vs. toxicity) be systematically addressed?

  • Answer : Dose-response assays (e.g., IC50 profiling) and off-target screening (e.g., kinase panels) differentiate specific mechanisms from nonspecific effects . Comparative studies with analogs (e.g., 5,5-dioxides ) isolate structural contributors to bioactivity.

Q. What strategies validate the purity and stability of this compound under long-term storage?

  • Answer : Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS monitor degradation products (e.g., sulfone formation). Purity is maintained using desiccants (silica gel) and amber vials to prevent photodegradation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for Pd-catalyzed reactions to prevent catalyst deactivation .
  • Characterization : Combine SC-XRD with <sup>13</sup>C NMR to resolve sulfoxide configuration .
  • Safety : Implement peroxide test strips for ether-based solvents and adhere to institutional EH&S protocols .

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